molecular formula C21H20N2O3S B6066059 2-[(4-Methylphenyl)(phenylsulfonyl)amino]-N-phenylacetamide CAS No. 418789-19-2

2-[(4-Methylphenyl)(phenylsulfonyl)amino]-N-phenylacetamide

Cat. No.: B6066059
CAS No.: 418789-19-2
M. Wt: 380.5 g/mol
InChI Key: SFLIZBVMZUFOPU-UHFFFAOYSA-N
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Description

2-[(4-Methylphenyl)(phenylsulfonyl)amino]-N-phenylacetamide is an organic compound with a complex structure that includes a sulfonamide group, a phenyl ring, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylphenyl)(phenylsulfonyl)amino]-N-phenylacetamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with aniline derivatives under basic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which is then acylated with phenylacetyl chloride to yield the final product. The reaction conditions often include the use of a base such as triethylamine or pyridine, and the reactions are typically carried out in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylphenyl)(phenylsulfonyl)amino]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

2-[(4-Methylphenyl)(phenylsulfonyl)amino]-N-phenylacetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and antimicrobial agent.

    Materials Science: Used in the development of advanced materials with specific electronic properties.

    Biological Studies: Studied for its interactions with various biological targets, including enzymes and receptors.

    Industrial Applications: Utilized in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-[(4-Methylphenyl)(phenylsulfonyl)amino]-N-phenylacetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes involved in inflammatory pathways or disrupt bacterial cell wall synthesis. The sulfonamide group plays a crucial role in binding to the active sites of these targets, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylsulfonylacetamide: Lacks the methyl and phenyl groups, resulting in different chemical properties.

    4-Methyl-N-phenylsulfonylacetamide: Similar structure but without the additional phenyl ring.

    Phenylsulfonylacetamide: A simpler structure with only the sulfonamide and phenyl groups.

Uniqueness

2-[(4-Methylphenyl)(phenylsulfonyl)amino]-N-phenylacetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the methyl and phenyl groups enhances its ability to interact with various molecular targets, making it a versatile compound in scientific research.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-methylanilino]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-17-12-14-19(15-13-17)23(27(25,26)20-10-6-3-7-11-20)16-21(24)22-18-8-4-2-5-9-18/h2-15H,16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFLIZBVMZUFOPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501189313
Record name 2-[(4-Methylphenyl)(phenylsulfonyl)amino]-N-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501189313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

418789-19-2
Record name 2-[(4-Methylphenyl)(phenylsulfonyl)amino]-N-phenylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=418789-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-Methylphenyl)(phenylsulfonyl)amino]-N-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501189313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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